N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea
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Overview
Description
N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea is a complex organic compound with a unique structure that includes a benzotriazole ring, a diethylamino group, and a carbamothioyl group
Preparation Methods
The synthesis of N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea typically involves multiple steps, starting with the preparation of the benzotriazole core. The diethylamino group is introduced through a substitution reaction, and the carbamothioyl group is added via a thiourea derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to amines or alcohols.
Scientific Research Applications
N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the benzotriazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea can be compared with similar compounds such as:
N-[4-(diethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide: This compound has a similar diethylamino group but differs in the core structure, leading to different reactivity and applications.
N-[4-(Benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride:
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N6OS |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]carbamothioyl]acetamide |
InChI |
InChI=1S/C20H24N6OS/c1-5-25(6-2)15-7-9-16(10-8-15)26-23-18-11-13(3)17(12-19(18)24-26)22-20(28)21-14(4)27/h7-12H,5-6H2,1-4H3,(H2,21,22,27,28) |
InChI Key |
VGBQQOLQQQZVBN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C)C |
Origin of Product |
United States |
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